Nor Verapamil-d7, Hydrochloride

Catalog No.
S12899782
CAS No.
M.F
C26H37ClN2O4
M. Wt
484.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nor Verapamil-d7, Hydrochloride

Product Name

Nor Verapamil-d7, Hydrochloride

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride

Molecular Formula

C26H37ClN2O4

Molecular Weight

484.1 g/mol

InChI

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/i1D3,2D3,19D;

InChI Key

OEAFTRIDBHSJDC-GUZHUBCOSA-N

Canonical SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl

Nor Verapamil-d7, Hydrochloride is a deuterated analog of Nor Verapamil, which is itself an N-demethylated metabolite of the calcium channel blocker Verapamil. The compound has the molecular formula C26H37ClN2O4 and a molecular weight of approximately 469.04 g/mol. The presence of deuterium isotopes in Nor Verapamil-d7 allows for enhanced tracking and analysis in various biochemical studies, particularly in pharmacokinetics and metabolic research .

Involving Nor Verapamil-d7 may include:

  • Acid-base reactions: As a hydrochloride salt, it can react with bases to form the free base form.
  • Hydrolysis: Under certain conditions, it may undergo hydrolysis, especially in biological systems where it interacts with enzymes.
  • Metabolism: In vivo, Nor Verapamil-d7 is metabolized similarly to Nor Verapamil, undergoing processes such as oxidation and conjugation .

Nor Verapamil-d7 exhibits biological activity primarily as a calcium channel blocker. This action results in:

  • Vasodilation: It relaxes vascular smooth muscle, leading to decreased blood pressure.
  • Negative chronotropic effect: It reduces heart rate by inhibiting calcium influx in cardiac tissues.
  • Potential antiarrhythmic effects: It may stabilize cardiac rhythms by modulating calcium levels during cardiac action potentials.

The deuterium labeling enhances its stability and allows for more precise tracking in pharmacological studies without significantly altering its biological activity compared to the non-labeled version .

The synthesis of Nor Verapamil-d7 typically involves several steps that include:

  • Starting Materials: The synthesis begins with Verapamil or its derivatives.
  • Deuteration: Deuterated reagents are used to selectively replace hydrogen atoms with deuterium. This can be achieved through methods such as:
    • Deuterated solvents: Utilizing deuterated solvents during reactions can facilitate incorporation.
    • Exchange reactions: Specific reagents that promote hydrogen-deuterium exchange can be employed.
  • Purification: After synthesis, the compound must be purified using techniques like chromatography to isolate the desired product from by-products.

The process ensures that the final product retains the structural integrity and pharmacological properties of Nor Verapamil while incorporating deuterium for analytical purposes .

Nor Verapamil-d7 has several applications in research and pharmaceutical development:

  • Pharmacokinetic studies: Its deuterated nature allows researchers to trace its metabolic pathways and interactions within biological systems more effectively.
  • Drug development: It serves as a reference standard for testing formulations containing Nor Verapamil.
  • Clinical research: Used in studies exploring cardiovascular drugs' efficacy and safety profiles.

These applications leverage its unique isotopic labeling to provide insights into drug behavior in vivo .

Interaction studies involving Nor Verapamil-d7 focus on its effects when combined with other pharmacological agents or within biological systems. Key areas include:

  • Drug-drug interactions: Evaluating how Nor Verapamil-d7 interacts with other medications that affect calcium channels or blood pressure.
  • Metabolic pathways: Understanding how it influences or is influenced by metabolic enzymes, particularly cytochrome P450 enzymes involved in drug metabolism.

These studies are crucial for assessing potential side effects and optimizing therapeutic regimens involving calcium channel blockers .

Nor Verapamil-d7 shares structural similarities with several compounds, notably other calcium channel blockers and their metabolites. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
VerapamilParent compoundNon-deuterated form; widely used for hypertension
DiltiazemDifferent chemical structureAnother L-type calcium channel blocker
NifedipineDistinct classPrimarily acts on vascular smooth muscle
NorverapamilN-demethylated formDirect metabolite of Verapamil

Uniqueness of Nor Verapamil-d7

Nor Verapamil-d7's uniqueness lies in its deuterated structure, which provides enhanced stability and traceability in pharmacological studies without significantly altering its biological function compared to its non-labeled counterparts. This makes it particularly valuable for researchers studying drug metabolism and interactions in detail .

Deuterium Incorporation Strategies

Deuterium incorporation into pharmaceutical compounds has emerged as a sophisticated approach for developing improved therapeutic agents with enhanced pharmacokinetic profiles [1]. The synthesis of Nor Verapamil-d7, Hydrochloride requires strategic placement of seven deuterium atoms specifically within the isopropyl group of the molecule, presenting unique synthetic challenges and opportunities.

Hydrogen-Deuterium Exchange Methodology

The most widely employed strategy for deuterium incorporation involves direct hydrogen-deuterium exchange reactions utilizing deuterated solvents or reagents [2]. This approach exploits the reversible nature of hydrogen bonding and allows for controlled isotopic substitution under appropriate reaction conditions. For Nor Verapamil-d7 synthesis, the isopropyl group represents the target site for deuteration, requiring selective exchange of all seven hydrogen atoms with deuterium.

Metal-Catalyzed Deuteration Approaches

Transition metal-catalyzed deuteration has demonstrated exceptional utility in achieving site-selective isotopic labeling [3] [4]. Palladium and platinum-based catalysts, particularly when supported on carbon, facilitate deuterium incorporation through hydrogen-deuterium exchange mechanisms. The use of deuterium gas or deuterium oxide as the deuterium source enables high levels of isotopic incorporation. Recent developments in rhodium and iridium catalysis have expanded the scope of selective deuteration reactions, allowing for position-specific labeling with excellent regioselectivity [5].

Chemical Synthesis with Deuterated Building Blocks

The incorporation of deuterated reagents during the synthetic sequence provides an alternative approach to post-synthetic deuteration [6]. Deuterated methyl iodide (CD3I) and other deuterated alkylating agents serve as valuable building blocks for constructing the deuterated isopropyl fragment. This strategy offers superior control over isotopic purity and positioning, though it may require more extensive synthetic planning [7].

Acid-Catalyzed Exchange Reactions

Acid-catalyzed deuteration protocols utilizing deuterated sulfuric acid or deuterated acetic acid have proven effective for aromatic and aliphatic substrates [8]. The mechanism involves protonation-deprotonation cycles that facilitate hydrogen-deuterium exchange. Conditions typically range from 60°C to 150°C, with reaction times varying from several hours to days depending on substrate reactivity [9].

Base-Catalyzed Deuteration Systems

Base-mediated deuteration employs deuterated hydroxide or alkoxide bases to promote enolization and subsequent deuterium incorporation [10]. This approach proves particularly valuable for compounds containing acidic hydrogen atoms, though care must be taken to avoid unwanted side reactions or decomposition.

Key Reaction Intermediates

The synthesis of Nor Verapamil-d7, Hydrochloride proceeds through several critical intermediates, each requiring careful preparation and characterization to ensure high-quality final product [11] [12].

Homoveratronitrile-d7 Intermediate

The preparation of homoveratronitrile-d7 represents a pivotal step in the synthetic sequence. This intermediate contains the deuterated isopropyl group and serves as the foundation for subsequent transformations. The synthesis typically involves alkylation reactions using deuterated reagents, followed by nitrile formation through dehydration or substitution reactions. Yields of 75-90% are achievable with proper optimization of reaction conditions [13].

Deuterated Isopropyl Fragment Construction

The creation of the deuterated isopropyl moiety requires careful selection of deuterated starting materials. Deuterated acetone (acetone-d6) or deuterated isopropyl halides serve as common precursors. The kinetic isotope effect associated with carbon-deuterium bonds provides enhanced metabolic stability compared to the non-deuterated analog [14].

Phenylethylamine Coupling Partners

Protected Amine Intermediates

During synthetic sequences, amine protection strategies may be employed to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or phthalimide derivatives. The selection of appropriate protecting groups ensures selective reactivity while maintaining deuterium integrity [16].

Purification and Characterization Protocols

The purification and characterization of Nor Verapamil-d7, Hydrochloride demands specialized analytical techniques capable of distinguishing isotopic variants and confirming structural integrity [17] [18].

High Performance Liquid Chromatography (HPLC)

HPLC serves as the primary purification and analytical method for deuterated pharmaceutical compounds. Reversed-phase columns with C18 stationary phases provide excellent separation characteristics for verapamil analogs. Mobile phase systems typically employ acetonitrile-water gradients with appropriate pH buffering. The deuterated compound may exhibit slightly different retention times compared to the non-deuterated analog due to isotopic effects on hydrophobic interactions [19].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) analysis reveals the absence of signals corresponding to the deuterated positions, confirming successful isotopic substitution. The integration ratios of remaining proton signals provide quantitative assessment of deuterium incorporation efficiency. Deuterium Nuclear Magnetic Resonance (2H NMR) spectroscopy directly detects deuterium atoms and provides definitive confirmation of isotopic labeling [20] [21].

Mass Spectrometry Characterization

Mass spectrometry provides unambiguous molecular weight determination and fragmentation analysis. The deuterated compound exhibits a characteristic mass shift of +7 Da compared to the non-deuterated analog, appearing at m/z 484 for the hydrochloride salt. Tandem mass spectrometry (MS/MS) reveals retention of deuterium atoms in specific fragments, confirming the location of isotopic substitution [22].

Solid Phase Extraction (SPE) Purification

SPE techniques using hydrophilic-lipophilic balance (HLB) cartridges provide effective sample cleanup and concentration. This methodology proves particularly valuable for removing impurities and achieving high-purity final products. Recovery rates typically exceed 94% with proper optimization of washing and elution conditions [18].

Crystallization and Salt Formation

The final purification step involves crystallization to form the hydrochloride salt. This process not only purifies the compound but also improves stability and handling characteristics. The crystallization conditions must be carefully controlled to prevent deuterium exchange with atmospheric moisture or solvents [12].

Comparative Analysis with Non-deuterated Analog

The comparison between Nor Verapamil-d7, Hydrochloride and its non-deuterated counterpart reveals significant differences in physicochemical and pharmacological properties [14] [23].

Pharmacokinetic Enhancements

Deuteration at the isopropyl position creates stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, resulting in increased resistance to metabolic degradation. The kinetic isotope effect (KIE) for primary carbon-deuterium bond cleavage typically ranges from 2 to 7, leading to substantially reduced metabolic clearance [24]. This translates to prolonged half-life, increased area under the curve (AUC), and enhanced bioavailability [25].

Metabolic Stability Improvements

The primary metabolic pathway for norverapamil involves cytochrome P450-mediated oxidation, particularly at the isopropyl position [16]. Deuterium substitution at this metabolically labile site significantly slows the rate of biotransformation, resulting in 2-5 fold improvements in metabolic stability. This enhanced stability allows for reduced dosing frequency and potentially improved therapeutic outcomes [26].

Structural and Physical Property Considerations

Despite the isotopic substitution, the deuterated analog maintains essentially identical three-dimensional structure and pharmacophore characteristics. The slight increase in molecular weight (484.08 vs 477.04 Da for the hydrochloride salts) does not significantly alter protein binding affinity or receptor interactions. However, subtle changes in lipophilicity and acidity/basicity may occur due to isotopic effects [27].

Analytical Differentiation

The analytical distinction between deuterated and non-deuterated forms requires specialized techniques. Mass spectrometry provides the most definitive differentiation, while NMR spectroscopy confirms isotopic positioning. HPLC methods may require optimization to achieve baseline separation of isotopic variants, as deuterium substitution can affect chromatographic retention [28].

Clinical and Therapeutic Implications

The enhanced pharmacokinetic profile of the deuterated analog suggests potential clinical advantages including reduced dosing frequency, improved patient compliance, and potentially reduced side effects due to lower peak concentrations. The maintenance of similar pharmacodynamic activity ensures therapeutic equivalence while providing pharmacokinetic benefits [14] [29].

Manufacturing and Quality Control Considerations

The production of deuterated pharmaceuticals requires stringent quality control measures to ensure isotopic purity and prevent contamination with non-deuterated material. Analytical methods must be validated for isotopic content determination, and manufacturing processes must be designed to minimize deuterium exchange during production and storage [30].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

483.2881226 g/mol

Monoisotopic Mass

483.2881226 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

Explore Compound Types